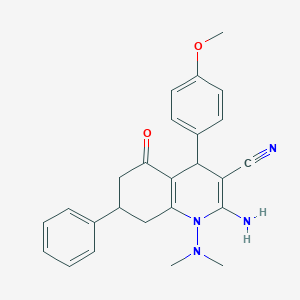
2-amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a dimethylamino group, a methoxyphenyl group, and a cyano group
Preparation Methods
The synthesis of 2-amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aniline derivatives with aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or methanol. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups, using reagents like alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various fused ring systems.
Scientific Research Applications
2-amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, its anti-cancer activity may be attributed to its ability to inhibit certain kinases or interfere with DNA replication. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Compared to other quinoline derivatives, 2-amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
2-Aminoquinoline: Lacks the dimethylamino and methoxyphenyl groups, resulting in different chemical properties and applications.
4-Methoxyquinoline: Contains a methoxy group but lacks the amino and cyano groups, leading to different reactivity and biological effects.
7-Phenylquinoline: Features a phenyl group but lacks other functional groups present in the target compound, affecting its overall properties and uses.
This detailed analysis highlights the significance of this compound in various scientific domains and underscores its potential for future research and development.
Properties
Molecular Formula |
C25H26N4O2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C25H26N4O2/c1-28(2)29-21-13-18(16-7-5-4-6-8-16)14-22(30)24(21)23(20(15-26)25(29)27)17-9-11-19(31-3)12-10-17/h4-12,18,23H,13-14,27H2,1-3H3 |
InChI Key |
SPWCNAXXIMDVBO-UHFFFAOYSA-N |
SMILES |
CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=C(C=C3)OC)C(=O)CC(C2)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=C(C=C3)OC)C(=O)CC(C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















